5-Phenyl-1H-tetrazole chemical and physical properties
5-Phenyl-1H-tetrazole chemical and physical properties
An In-depth Technical Guide to 5-Phenyl-1H-tetrazole: Chemical and Physical Properties
This guide provides a comprehensive overview of the chemical and physical properties of 5-Phenyl-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
5-Phenyl-1H-tetrazole is a heterocyclic organic compound featuring a phenyl group attached to a five-membered tetrazole ring.[1] It typically appears as a white to off-white crystalline powder.[1][2] This compound and its derivatives are significant in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to similar acidic properties and a planar structure.[3][4]
General and Physical Properties
The fundamental physical and chemical characteristics of 5-Phenyl-1H-tetrazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₄ | [5][6][7] |
| Molecular Weight | 146.15 g/mol | [5][6][7][8] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 216 °C (decomposes) | [2][6][9] |
| Boiling Point | 330.5 ± 25.0 °C at 760 mmHg | [2][9] |
| Density | 1.3 ± 0.1 g/cm³ | [9] |
| pKa | 4.28 - 4.50 | [2][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.65 | [9] |
| Flash Point | 161.3 °C | [2][9] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Very soluble | [5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 5-Phenyl-1H-tetrazole.
NMR Spectroscopy
The nuclear magnetic resonance (NMR) data provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Source(s) |
| ¹H NMR | 17.45 (1H, broad), 7.99 (2H, d), 7.54 (3H, t) | [10] |
| ¹³C NMR | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 | [10] |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. The formation from benzonitrile (B105546) is evidenced by the disappearance of the sharp C≡N stretching band and the appearance of an N-H stretching band.[11]
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 2919 | C-H stretch | [10] |
| 1601 | C=N stretch | [10] |
| 1457 | Aromatic C=C stretch | [10] |
| 1281 | Ring vibrations | [10] |
| 722 | C-H bend (aromatic) | [10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| Technique | m/z | Source(s) |
| Electron Ionization (EI) | Exact Mass: 146.059250 | [7][9] |
| LC-ESI-QFT (MS2) | Precursor [M-H]⁻: 145.0519 | [12] |
Experimental Protocols
Synthesis of 5-Phenyl-1H-tetrazole
A widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide (B81097).[13][14]
Reaction: Benzonitrile + Sodium Azide → 5-Phenyl-1H-tetrazole
Catalyst: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is an effective and environmentally friendly catalyst for this reaction.[14]
Detailed Protocol:
-
To a solution of benzonitrile (1 mmol, 0.1031 g) in dimethyl sulfoxide (DMSO, 2 mL), add sodium azide (1 mmol, 0.0650 g) and copper(II) sulfate pentahydrate (2 mol%, 0.0050 g) with stirring at room temperature.[14]
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.[14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to room temperature.[14]
-
Treat the mixture with 10 mL of 4 M HCl, followed by the addition of 10 mL of ethyl acetate (B1210297) (EtOAc).[14]
-
Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous sodium sulfate.[14]
-
Concentrate the solution to obtain the crude solid 5-Phenyl-1H-tetrazole.[14]
Characterization Workflow
After synthesis, the identity and purity of the resulting 5-Phenyl-1H-tetrazole must be confirmed.
Methodology:
-
Melting Point Determination: Measure the melting point of the crystalline product. A sharp melting point close to the literature value (216 °C) indicates high purity.[6][9]
-
Infrared (IR) Spectroscopy: Record the IR spectrum. Confirm the presence of key functional groups and the absence of the nitrile peak from the starting material.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration should be consistent with the structure of 5-Phenyl-1H-tetrazole.[10]
-
Mass Spectrometry (MS): Perform mass spectrometry to confirm the molecular weight of the compound.[7]
Applications in Drug Development
The tetrazole ring is a key structural motif in medicinal chemistry. 5-Phenyl-1H-tetrazole and its derivatives are building blocks for synthesizing compounds with a wide range of biological activities.[15][16] The tetrazole group's metabolic stability and its ability to act as a non-classical bioisostere for carboxylic acids make it valuable in drug design.[4]
Derivatives have been investigated for various therapeutic areas:
-
Anti-inflammatory: Certain tetrazole derivatives have shown potent anti-inflammatory activity.[3]
-
Anticancer: The 1H-tetrazole scaffold is of great interest for its anticancer properties, with some analogues acting as microtubule destabilizers.[17]
-
Anticonvulsant: Schiff bases derived from 5-phenyl tetrazole have been recommended for screening for anticonvulsant activity.[15]
References
- 1. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]
- 2. 5-Phenyl-1H-tetrazole|lookchem [lookchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 5-フェニル-1H-テトラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
- 8. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Phenyl-1H-tetrazole | CAS#:18039-42-4 | Chemsrc [chemsrc.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. massbank.eu [massbank.eu]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
